P2X7 Receptor Antagonism
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine exhibits antagonist activity at the mouse P2X7 receptor with an IC50 value of 320 nM, assessed via inhibition of BzATP-induced calcium flux in HEK293 cells using FLIPR analysis [1]. This activity establishes the compound as a P2X7 ligand. While direct comparator data measured in the same assay for closely related analogs are not available in public databases, this quantitative value provides a reference for screening applications.
| Evidence Dimension | P2X7 receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 = 320 nM |
| Comparator Or Baseline | Class-level reference: 2-aminobenzoxazole derivatives as P2X7 antagonists (comparator-specific quantitative data not available) |
| Quantified Difference | Not calculable (comparator-specific data absent) |
| Conditions | Antagonist activity at mouse P2X7 receptor expressed in HEK293 cells assessed as inhibition of BzATP-induced calcium flux measured after 60 mins by FLIPR analysis |
Why This Matters
This quantitative activity value enables researchers screening for P2X7 modulators to select this compound with a known IC50 rather than an uncharacterized benzoxazole analog.
- [1] TargetMine / ChEMBL. IC50 data for CHEMBL3952549: Antagonist activity at mouse P2X7 receptor expressed in HEK293 cells assessed as inhibition of BzATP-induced calcium-flux measured after 60 mins by FLIPR analysis. Concentration: 320.0 nM. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169246000 View Source
